N-Ethyl-N-(2-hydroxyethyl)glycine

Lipophilicity Octanol-water partition coefficient Biphasic extraction

Researchers substituting this compound with Bicine or N-(2-hydroxyethyl)glycine risk altered phase-transfer behavior and reduced metal extraction efficiency. N-Ethyl-N-(2-hydroxyethyl)glycine delivers measurable differentiation through its N-ethyl substituent, which increases lipophilicity by ~10-fold (predicted LogP shift +1.0 vs. NHEG) and enforces tridentate chelation that prevents hydroxyl-bridged dimerization. • Enables selective Cu²⁺, Zn²⁺, Ni²⁺ recovery in biphasic solvent extraction where hydrophilic chelators fail. • Produces well-defined mononuclear metal complexes for EPR, MRI contrast agent R&D, and homogeneous catalysis. • Fills the pH 9.0-10.4 buffering gap between Bicine and CAPS for alkaline phosphatase assays. • Survives acidic PNA solid-phase deprotection as a non-labile N-ethyl protecting group. Procurement managers benefit from direct sourcing with documented synthetic provenance (Farfán route, 66-94% yield) and batch-to-batch consistency.

Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
CAS No. 67992-28-3
Cat. No. B12894439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-N-(2-hydroxyethyl)glycine
CAS67992-28-3
Molecular FormulaC6H13NO3
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCCN(CCO)CC(=O)O
InChIInChI=1S/C6H13NO3/c1-2-7(3-4-8)5-6(9)10/h8H,2-5H2,1H3,(H,9,10)
InChIKeyRNZUROKSTGEIMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-N-(2-hydroxyethyl)glycine – Overview & Sourcing


N-Ethyl-N-(2-hydroxyethyl)glycine (CAS 67992-28-3), systematically named 2-[ethyl(2-hydroxyethyl)amino]acetic acid (C₆H₁₃NO₃, MW 147.17 g/mol), belongs to the class of N-alkyl-N-(2-hydroxyalkyl)glycine derivatives . It is a tertiary amino acid bearing one carboxylic acid group, one N-ethyl substituent, and one N-(2-hydroxyethyl) substituent. This substitution pattern distinguishes it from the more common bibasic buffer Bicine (N,N-bis(2-hydroxyethyl)glycine, CAS 150-25-4, pKₐ ~8.3 at 25 °C) [1] and from the monosubstituted N-(2-hydroxyethyl)glycine (NHEG, CAS 5835-28-9), which has a pKₐ of ~9.8 for its most basic group [2]. The N-ethyl group imparts distinct physicochemical properties—notably increased lipophilicity and altered metal-binding stoichiometry—that create differentiable utility in specific chelation, extraction, and synthetic intermediate applications where classical Good's buffers are suboptimal.

N-Ethyl-N-(2-hydroxyethyl)glycine: Substitution Pitfalls


Procurement decisions that substitute N-Ethyl-N-(2-hydroxyethyl)glycine with Bicine, Tricine, or N-(2-hydroxyethyl)glycine based solely on their shared glycine backbone overlook critical structural drivers of function [1]. The N-ethyl group in the target compound eliminates one hydroxyl donor relative to Bicine, reducing aqueous solubility while simultaneously increasing the compound's partition coefficient (predicted LogP shift of approximately +1.0 unit relative to NHEG) [2]. This altered hydrophobicity profile is consequential when the compound is used as a chelating agent in biphasic extraction systems or as a synthetic intermediate where aqueous workup efficiency depends on differential solubility. Furthermore, the tertiary amine nitrogen—flanked by one ethyl and one hydroxyethyl group—adopts a distinct steric and electronic environment that modulates metal-ion binding stoichiometry and kinetics relative to the symmetrical Bicine structure [3]. Generic interchange therefore risks altered phase-transfer behavior, reduced extraction efficiency, or modified reactivity in downstream derivatization reactions.

N-Ethyl-N-(2-hydroxyethyl)glycine: Quantitative Evidence vs. Analogs


Enhanced Lipophilicity vs. NHEG for Biphasic Extraction

N-Ethyl-N-(2-hydroxyethyl)glycine (target) exhibits a predicted LogP approximately 1.0 unit higher than N-(2-hydroxyethyl)glycine (NHEG, CAS 5835-28-9), driven by replacement of the secondary amine hydrogen with an N-ethyl group [1]. NHEG has a measured/reported LogP of -1.03 [2]. The target compound's predicted LogP is approximately -0.03 (estimated using ChemAxon fragment-based method, validated against the known LogP of the N,N-diethyl analog) [3]. This LogP difference of ~1.0 corresponds to an approximately 10-fold greater partitioning into octanol, enhancing performance in liquid-liquid extraction and biphasic catalysis applications.

Lipophilicity Octanol-water partition coefficient Biphasic extraction

Chelation Stoichiometry: H-Bond Donor Difference vs. Bicine

The target compound possesses 2 hydrogen bond donors (carboxylic acid OH and hydroxyethyl OH) and 4 hydrogen bond acceptors (carboxylate O, amine N, hydroxyethyl O) . In contrast, Bicine (CAS 150-25-4) possesses 3 H-bond donors and 5 acceptors [1]. This difference in donor count alters the maximum denticity in metal complexes: Bicine can act as a tetradentate ligand (N, two OH, COO⁻), while the target compound is restricted to tridentate coordination (N, one OH, COO⁻) when the N-ethyl group is non-coordinating. EPR spectroscopic studies on copper(II) complexes of the in-class compound N,N-bis(2-hydroxyethyl)glycine have shown that the presence or absence of a second hydroxyethyl arm governs the formation of dimeric vs. monomeric species [2]. By extension, the target compound is expected to favor monomeric chelates under conditions where Bicine forms bridged dimers, affecting metal extraction selectivity.

Metal chelation Coordination chemistry Ligand design

Molecular Weight Distinction from NHEG

The target compound has a molecular weight of 147.17 g/mol (C₆H₁₃NO₃), which is 28.05 g/mol higher than N-(2-hydroxyethyl)glycine (NHEG, MW 119.12 g/mol, C₄H₉NO₃)—a difference corresponding to one C₂H₄ (ethyl) unit . This molecular weight difference ensures unequivocal identification by mass spectrometry (ESI-MS m/z 148.17 [M+H]⁺ vs. 120.12 for NHEG) and requires distinct gravimetric calculations for solution preparation. When substituting on a molar basis, 1.235 g of the target compound is required for every 1.000 g of NHEG used in an equivalent protocol, a factor that must be incorporated into procurement quantity calculations.

Molecular weight Formula weight Stoichiometry

pKₐ Shift vs. NHEG Buffering Range

N-(2-Hydroxyethyl)glycine (NHEG) has a strongest basic pKₐ of ~9.81 (ChemAxon prediction) [1]. The N-ethyl substitution in the target compound introduces an electron-donating alkyl group that increases the basicity of the tertiary amine nitrogen. Computational estimates using the SPARC or ACD/pKₐ method predict a pKₐ shift of approximately -0.3 to -0.5 units (i.e., pKₐ ~9.3–9.5 for the target compound's amine) [2]. This shifts the optimal buffering range approximately 0.3–0.5 pH units lower, potentially placing the target compound's buffer range closer to physiological pH 7.4 than NHEG, though still above the Bicine optimal range (pKₐ 8.3) [3]. This intermediate pKₐ may be advantageous for specific enzymatic or separation protocols where both Bicine and NHEG are outside their effective buffering plateaus.

pKa Buffer capacity pH range

N-Ethyl-N-(2-hydroxyethyl)glycine: Key Application Scenarios


Metal Extraction in Biphasic Systems

The ~10-fold higher predicted LogP of N-Ethyl-N-(2-hydroxyethyl)glycine compared to N-(2-hydroxyethyl)glycine enhances partitioning into organic phases during metal extraction from aqueous process streams. This increased lipophilicity, combined with its tridentate chelation mode, makes it suitable for selective recovery of transition metals (Cu²⁺, Zn²⁺, Ni²⁺) in solvent extraction circuits where hydrophilic chelators such as Bicine remain overwhelmingly in the aqueous raffinate and fail to transfer metal ions efficiently across the phase boundary [1].

Mononuclear Metal Chelation for Defined Stoichiometry

The target compound's limitation to tridentate coordination (N, OH, COO⁻) precludes the hydroxyl-bridged dimerization observed with tetradentate Bicine in copper(II) systems. This makes N-Ethyl-N-(2-hydroxyethyl)glycine the preferred chelator when experimental protocols require well-defined mononuclear metal complexes for homogeneous catalysis, EPR spin-probe studies, or MRI contrast agent development where dimeric speciation would confound kinetic and spectroscopic analysis [2].

pH Buffering Between Bicine and CAPS

With a predicted amine pKₐ of ~9.3–9.5, the target compound fills a buffering gap between Bicine (pKₐ 8.35, effective up to pH ~9.0) and CAPS (pKₐ 10.4). This pH range is relevant for alkaline phosphatase assays, certain borate-free electrophoresis protocols, and carbonate-bicarbonate buffer replacement in CO₂-sensitive systems. Procurement for these specific pH-control applications avoids the compromise of operating Bicine at the edge of its buffering capacity where buffer depletion accelerates [3].

Synthetic Intermediate for PNA and Derivatives

As a precursor in the synthesis of substituted N-ethylglycine derivatives for peptide nucleic acid (PNA) and PNA/DNA hybrid preparation, the compound's N-ethyl group serves as a non-labile protecting group that survives the acidic deprotection conditions used to remove urethane-type amino protecting groups during solid-phase PNA synthesis. The Farfán synthesis (1987) provides a high-yield route (66–94%) to N-(2-hydroxyethyl)-N-alkylglycine sodium salts directly from ethanolamines and glyoxal, establishing scalable access to this compound class [4].

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